![molecular formula C21H20O6 B14629652 4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-78-2](/img/structure/B14629652.png)
4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and chromene derivatives.
Etherification: The phenol derivative undergoes etherification with a suitable alkylating agent, such as 5-bromopentyl phenyl ether, under basic conditions to form the intermediate.
Cyclization: The intermediate is then subjected to cyclization reactions to form the chromene ring structure.
Oxidation: The chromene derivative is oxidized to introduce the oxo group at the 4-position.
Carboxylation: Finally, carboxylation reactions are carried out to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The phenoxy and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s chromene structure is of interest for studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromene structure allows it to interact with enzymes and receptors, potentially modulating their activity. The phenoxy and carboxylic acid groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-6-((5-phenoxypentyl)oxy)-1,4-dihydroquinoline-3-carboxylic acid
- 4-Oxo-6-(5-phenoxypentoxy)-1H-quinoline-3-carboxylic acid
Uniqueness
4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both phenoxy and carboxylic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
53873-78-2 |
|---|---|
Fórmula molecular |
C21H20O6 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
4-oxo-6-(5-phenoxypentoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O6/c22-18-14-20(21(23)24)27-19-10-9-16(13-17(18)19)26-12-6-2-5-11-25-15-7-3-1-4-8-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24) |
Clave InChI |
DJCBCNAICAQUOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCCOC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


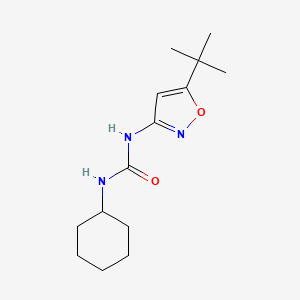
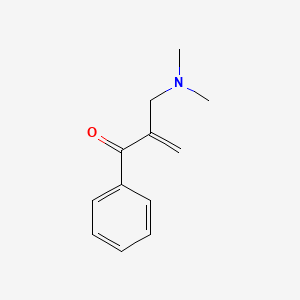
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
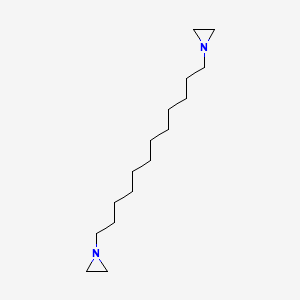

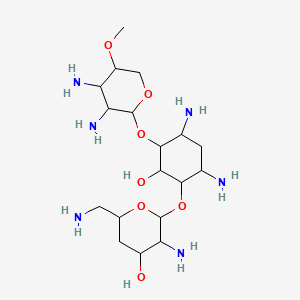
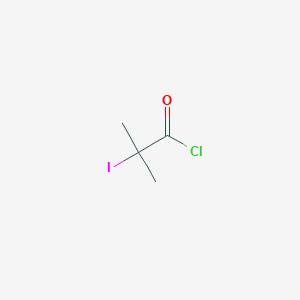
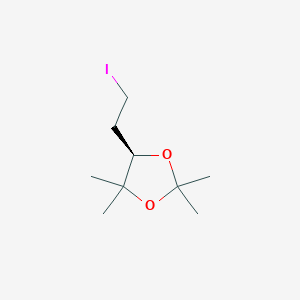
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)

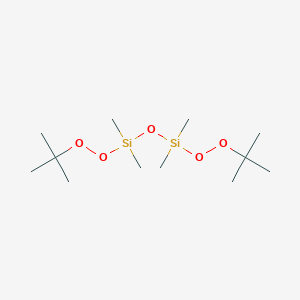

![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)
